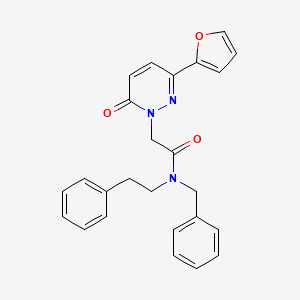
N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide is a complex organic compound that features a combination of benzyl, furan, pyridazinone, and phenethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the furan ring and the benzyl and phenethyl groups. Common reagents used in these reactions include benzyl bromide, phenethylamine, and furan-2-carboxylic acid. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The benzyl and phenethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted benzyl and phenethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide is not well-documented, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide can be compared with other similar compounds, such as:
N-benzyl-2-(3-(thiophen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide: Similar structure but with a thiophene ring instead of a furan ring.
N-benzyl-2-(3-(pyridin-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide: Similar structure but with a pyridine ring instead of a furan ring.
Eigenschaften
Molekularformel |
C25H23N3O3 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
N-benzyl-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c29-24-14-13-22(23-12-7-17-31-23)26-28(24)19-25(30)27(18-21-10-5-2-6-11-21)16-15-20-8-3-1-4-9-20/h1-14,17H,15-16,18-19H2 |
InChI-Schlüssel |
SDMOKSLJCJWETD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















